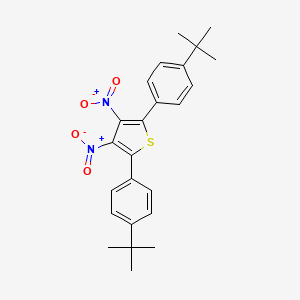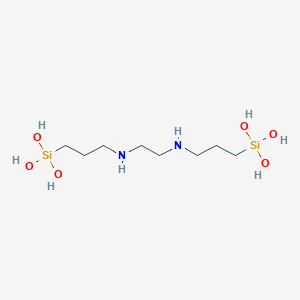
5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol is a chemical compound with the molecular formula C8H24N2O6Si2. It contains a total of 41 bonds, including 17 non-hydrogen bonds, 11 rotatable bonds, 2 secondary amine groups (aliphatic), and 6 hydroxyl groups
Preparation Methods
The synthesis of 5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol involves multiple stepsIndustrial production methods would likely involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The secondary amine groups can be reduced to primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic properties.
Mechanism of Action
The mechanism by which 5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 5,8-Diaza-1,12-disiladodecane-1,1,1,12,12,12-hexol include other silicon and nitrogen-containing compounds. These compounds may share some chemical properties but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of silicon, nitrogen, and hydroxyl groups, which may confer distinct reactivity and applications .
Properties
CAS No. |
479668-29-6 |
|---|---|
Molecular Formula |
C8H24N2O6Si2 |
Molecular Weight |
300.46 g/mol |
IUPAC Name |
N,N'-bis(3-trihydroxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H24N2O6Si2/c11-17(12,13)7-1-3-9-5-6-10-4-2-8-18(14,15)16/h9-16H,1-8H2 |
InChI Key |
AVHZNOBSAZKQEL-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCNCCC[Si](O)(O)O)C[Si](O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


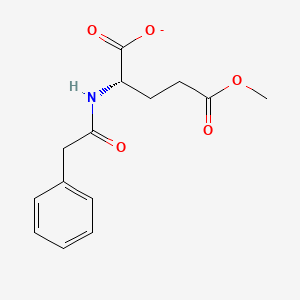
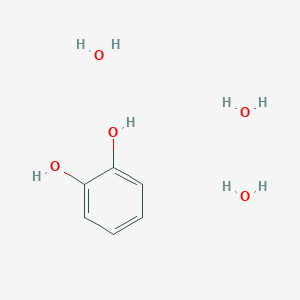
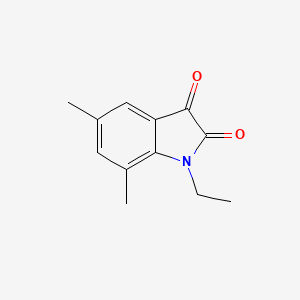
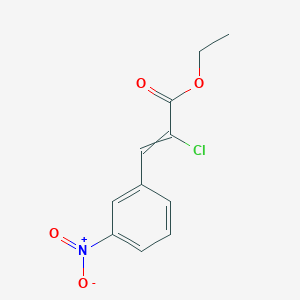
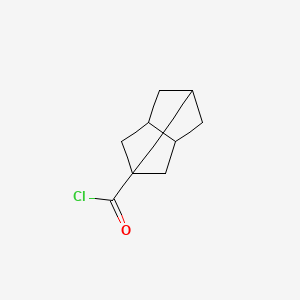
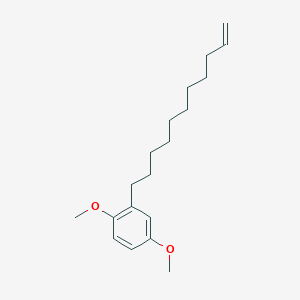
![2-({2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14256402.png)

silane](/img/structure/B14256413.png)
![7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B14256417.png)
![1-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B14256428.png)
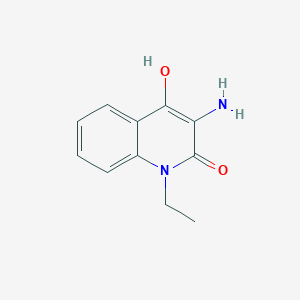
![Phosphine, [1,2-phenylenebis(methylene)]bis[bis(2-methoxyphenyl)-](/img/structure/B14256434.png)
